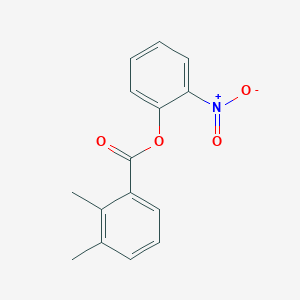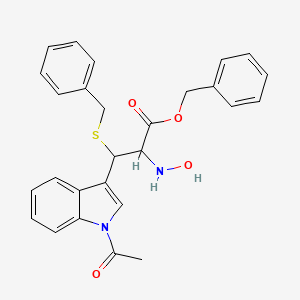
benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate is a complex organic compound that belongs to the class of β-carboline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate typically involves multiple steps, starting from benzyl-protected tryptamine. The initial step involves the reaction of benzyl-protected tryptamine with dimethyl ester, resulting in an intermediate compound. This intermediate is then subjected to catalytic hydrogenation to remove the benzyl protection, followed by further transformation using specific reagents such as (Z)-1-bromo-2-iodobut-2-ene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol or amine.
Aplicaciones Científicas De Investigación
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and growth . Additionally, it may interact with DNA and other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Harmane: A β-carboline alkaloid with sedative and anxiolytic properties.
Harmine: Another β-carboline alkaloid known for its neuroprotective and anticancer activities.
Uniqueness
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate is unique due to its specific structural features, such as the presence of the benzylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other β-carboline derivatives.
Propiedades
Fórmula molecular |
C27H26N2O4S |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
benzyl 3-(1-acetylindol-3-yl)-3-benzylsulfanyl-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C27H26N2O4S/c1-19(30)29-16-23(22-14-8-9-15-24(22)29)26(34-18-21-12-6-3-7-13-21)25(28-32)27(31)33-17-20-10-4-2-5-11-20/h2-16,25-26,28,32H,17-18H2,1H3 |
Clave InChI |
DNWGJDISEKOIDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C(C2=CC=CC=C21)C(C(C(=O)OCC3=CC=CC=C3)NO)SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


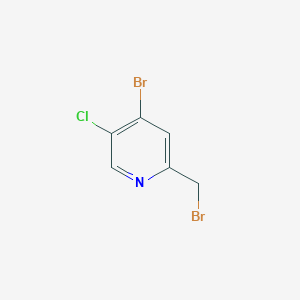

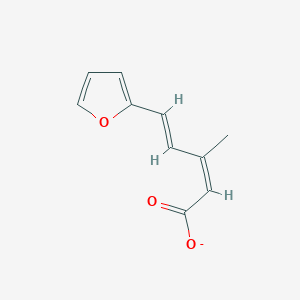
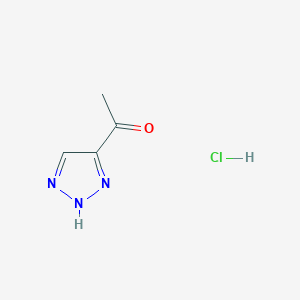
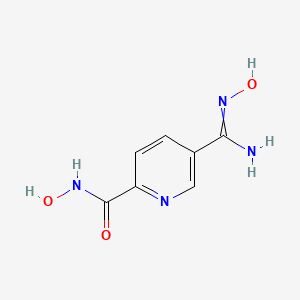
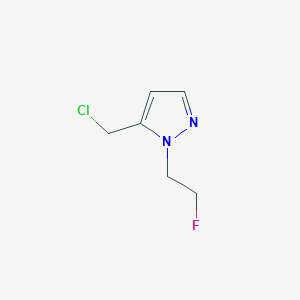
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
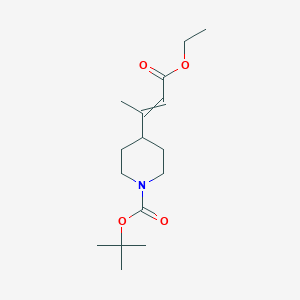

![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
